benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide

Catalog No.
S547987
CAS No.
939791-38-5
M.F
C27H26F3N7O6S2
M. Wt
665.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,...

CAS Number

939791-38-5

Product Name

benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide

IUPAC Name

benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide

Molecular Formula

C27H26F3N7O6S2

Molecular Weight

665.7 g/mol

InChI

InChI=1S/C21H20F3N7O3S.C6H6O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;7-10(8,9)6-4-2-1-3-5-6/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1-5H,(H,7,8,9)

InChI Key

LKLWTLXTOVZFAE-UHFFFAOYSA-N

SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PF562271; PF562271; PF-562271; PF-00562271; PF00562271; PF 00562271; PF562271 PhSO3H; PF562271 benzesulfonate salt; PF-271; PF562271 besylate.

Canonical SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O

Description

The exact mass of the compound PF-562271 besylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

PF-562271 besylate functions as an ATP-competitive, reversible inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-Rich Tyrosine Kinase 2 (PYK2) []. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways involved in cell migration, proliferation, and survival []. By inhibiting FAK phosphorylation, PF-562271 besylate disrupts these pathways, potentially leading to the suppression of tumor growth [].

Studies have shown that PF-562271 besylate exhibits high selectivity for FAK with an IC50 (half maximal inhibitory concentration) value of 1.5 nM. It demonstrates a slightly lower potency for PYK2 (IC50 = 14 nM) but remains over 100-fold selective against other protein kinases except for some cyclin-dependent kinases (CDKs) [, ].

In Vitro and In Vivo Studies

PF-562271 besylate has shown promising results in pre-clinical studies. In cell-based assays, it effectively inhibits FAK phosphorylation and demonstrates anti-proliferative effects on various cancer cell lines [, ]. Additionally, studies in xenograft mouse models have shown that PF-562271 besylate can regress tumors and promote bone healing in animals with implanted cancer cells [, ].

The compound benzenesulfonic acid; N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide is a complex organic molecule that combines elements of sulfonic acids with heterocyclic amines. This compound features a benzenesulfonic acid moiety, which contributes to its acidic properties and solubility in water. The structure includes multiple functional groups, including a pyrimidine ring and an indole derivative, indicating potential biological activity and utility in medicinal chemistry.

PF-562271 besylate acts as an ATP-competitive inhibitor of FAK. It binds to the ATP binding pocket of the FAK enzyme, preventing ATP (adenosine triphosphate) from binding. ATP is essential for FAK activity, and its absence disrupts the signaling pathways that promote tumor growth and spread [].

As with any new drug candidate, the safety profile of PF-562271 besylate is still under investigation. Preclinical studies suggest acceptable tolerability at specific doses []. However, further studies are needed to fully understand potential side effects and long-term safety in humans.

Typical of aromatic sulfonic acids. Key reactions include:

  • Formation of Sulfonamides: Benzenesulfonic acid can react with amines to form sulfonamides, which are important in pharmaceuticals.
  • Dehydration: Reacting with phosphorus pentoxide can yield benzenesulfonic acid anhydride.
  • Conversion to Sulfonyl Chloride: Treatment with phosphorus pentachloride results in the formation of benzenesulfonyl chloride.
  • Nitration and Halogenation: These reactions lead to the formation of substituted aromatic compounds, typically yielding meta products due to the deactivating nature of the sulfonic group .

Benzenesulfonic acid derivatives exhibit various biological activities, particularly as pharmaceuticals. The presence of the benzenesulfonic acid moiety enhances solubility and bioavailability, making it suitable for drug formulation. Compounds similar to this one have been studied for their anti-inflammatory, antibacterial, and anticancer properties . The specific compound may also interact with biological targets due to its unique structure, potentially influencing pathways involved in cell signaling or metabolism.

The synthesis of benzenesulfonic acid derivatives typically involves:

  • Sulfonation of Benzene: Benzene is treated with concentrated sulfuric acid and sulfur trioxide to produce benzenesulfonic acid.
  • N-Methylation: The introduction of the N-methyl group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate.
  • Coupling Reactions: The complex structure may require coupling reactions involving indole or pyrimidine derivatives, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Benzenesulfonic acid and its derivatives have several applications:

  • Pharmaceuticals: Used in the synthesis of sulfa drugs and other therapeutic agents.
  • Dyes and Pigments: Acts as an intermediate in dye manufacturing.
  • Surfactants: Employed in the production of surfactants due to its amphiphilic properties.
  • Chemical Reagents: Utilized in various organic synthesis processes as a strong acid catalyst .

Studies on the interactions of this compound with biological systems are crucial for understanding its pharmacological potential. Research indicates that benzenesulfonic acid derivatives can interact with enzymes, receptors, and transport proteins, influencing their activity and stability. For example, sulfonamide antibiotics target bacterial dihydropteroate synthase, inhibiting folate synthesis .

Similar Compounds

Several compounds share structural similarities with benzenesulfonic acid; N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide. These include:

  • Sulfamethoxazole: An antibiotic that contains a sulfonamide group.
  • Benzene Sulfonamide: A simpler derivative used in various applications.
  • Trifluoromethylbenzene Sulfonic Acid: Similar functional groups but different substituents affecting solubility and reactivity.

Comparison Table

Compound NameStructure FeaturesUnique Properties
Benzenesulfonic AcidAromatic sulfonic acidStrong acidity, high water solubility
SulfamethoxazoleSulfonamide antibioticAntibacterial activity
Benzene SulfonamideSimple sulfonamideBasic structure used in drug synthesis
Trifluoromethylbenzene Sulfonic AcidFluorinated aromatic sulfonic acidEnhanced lipophilicity

The unique combination of functional groups in the compound under discussion provides specific advantages over these similar compounds, particularly in terms of biological activity and potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

4

Exact Mass

665.13380841 g/mol

Monoisotopic Mass

665.13380841 g/mol

Heavy Atom Count

45

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FK2M84H8UI

Other CAS

939791-38-5

Dates

Modify: 2023-08-15
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